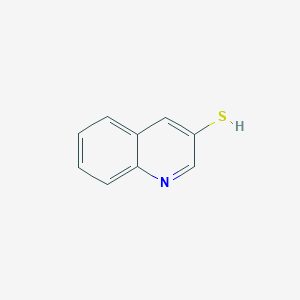

Quinoline-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoline-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKXXXUAUKOZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617985 | |

| Record name | Quinoline-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76076-35-2 | |

| Record name | Quinoline-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Quinoline-3-thiol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of quinoline-3-thiol. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical Properties and Structure

This compound, a sulfur-containing heterocyclic compound, possesses a quinoline nucleus with a thiol group substituted at the 3-position. This structure imparts specific physicochemical properties that are of interest in medicinal chemistry.

Structural Information

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Quinolinethiol, 3-Mercaptoquinoline |

| CAS Number | 76076-35-2 |

| Molecular Formula | C₉H₇NS |

| SMILES String | C1=CC=C2C(=C1)C=C(C=N2)S |

Physicochemical Data

A summary of the key quantitative data for this compound is presented below. Please note that some values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Weight | 161.22 g/mol | [PubChem][1] |

| Predicted Boiling Point | 303.8 ± 15.0 °C | [ChemicalBook][2] |

| Predicted Density | 1.246 ± 0.06 g/cm³ | [ChemicalBook][2] |

| pKa (Thiol Group) | Referenced in IUPAC Digitized pKa Dataset | [PubChem][1] |

| Melting Point | Not experimentally determined in literature | |

| Solubility | Specific data not available |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its further investigation and application.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via a Sandmeyer-type reaction starting from 3-aminoquinoline.

Materials:

-

3-Aminoquinoline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Potassium ethyl xanthate (KEX)

-

Ethanol

-

Diethyl ether

Procedure:

-

Diazotization: Dissolve 3-aminoquinoline in a solution of hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate in ethanol.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. An intermediate is expected to form.

-

Hydrolysis: The resulting xanthate ester can be hydrolyzed to the corresponding thiol by heating with a strong base like sodium hydroxide, followed by acidification.

Alternative Synthesis from 3-Bromoquinoline:

Another potential route involves the nucleophilic substitution of 3-bromoquinoline with a sulfur source.

Materials:

-

3-Bromoquinoline

-

Sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis

-

Solvent (e.g., DMF, ethanol)

Procedure:

-

Dissolve 3-bromoquinoline in a suitable solvent like DMF or ethanol.

-

Add a sulfur nucleophile such as sodium hydrosulfide or thiourea.

-

Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.

-

If thiourea is used, the intermediate isothiouronium salt needs to be hydrolyzed with a base to yield the thiol.

Purification Protocol: Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[3][4][5]

General Procedure:

-

Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes) to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): [6][7][8] A reverse-phase HPLC method can be developed for the analysis of this compound.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound. For thiols, derivatization with a fluorescent tag like SBD-F can be employed for fluorescence detection, offering higher sensitivity.[7]

Gas Chromatography-Mass Spectrometry (GC-MS): [9] Due to the relatively low volatility of this compound, derivatization may be necessary for GC-MS analysis.

-

Derivatization: The thiol group can be derivatized to a more volatile silyl ether (e.g., using BSTFA) or an ester.

-

Column: A non-polar or medium-polarity capillary column.

-

Ionization: Electron Ionization (EI).

-

Analysis: The fragmentation pattern in the mass spectrum can be used for structural elucidation and confirmation. The mass spectra of quinoline derivatives often show characteristic losses of HCN from the quinoline ring.[10]

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are well-documented for their broad spectrum of biological activities, including anticancer and antimicrobial effects.[11][12][13] The presence of a thiol group in this compound suggests its potential involvement in redox-sensitive cellular processes.[14][15][16]

Anticancer Activity and the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[17][18] Numerous quinoline-based compounds have been developed as inhibitors of this pathway.[17][18][19]

Given its structural features, this compound could potentially modulate the PI3K/Akt/mTOR pathway through various mechanisms, including direct inhibition of kinases within the pathway or by altering the cellular redox state, which is known to influence this signaling cascade.[14]

Antimicrobial Mechanism

Quinoline derivatives have been investigated for their antimicrobial properties.[11][12][13] The mechanism of action can vary, but potential targets include DNA gyrase and disruption of the bacterial cell wall. The thiol group in this compound might also interact with essential microbial enzymes or disrupt the redox balance of the pathogen.

Visualizations

Synthesis Workflow

Caption: Proposed synthesis of this compound.

PI3K/Akt/mTOR Signaling Pathway

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

References

- 1. This compound | C9H7NS | CID 21783124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Quinolinethiol CAS#: 76076-35-2 [m.chemicalbook.com]

- 3. chem.ualberta.ca [chem.ualberta.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. diva-portal.org [diva-portal.org]

- 7. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. chempap.org [chempap.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The redox regulation of thiol dependent signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Redox signaling and the emerging therapeutic potential of thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thiols and the chemoprevention of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Quinoline-3-thiol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Quinoline-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its fundamental chemical properties, synthesis methodologies, and potential biological significance, offering a valuable resource for researchers in the field.

Core Chemical and Physical Data

This compound, also known as 3-mercaptoquinoline, is a sulfur-containing heterocyclic compound. Its core structure consists of a quinoline ring system with a thiol group substituted at the third position. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 76076-35-2 | |

| Molecular Formula | C₉H₇NS | |

| Molecular Weight | 161.22 g/mol | [1] |

Synthesis of this compound and Derivatives

A general approach to synthesizing mercaptoquinoline derivatives involves the reaction of a corresponding chloroquinoline with a sulfur source. For instance, 3-formyl-2-mercaptoquinolines can be prepared from 3-formyl-2-chloroquinolines.[1][2]

Illustrative Experimental Protocol: Synthesis of 3-Formyl-2-mercaptoquinolines

This protocol provides a general framework for the synthesis of 3-formyl-2-mercaptoquinoline derivatives, which can be adapted for specific target molecules.

Materials:

-

3-formyl-2-chloroquinoline derivative

-

Sodium sulfide (Na₂S)

-

Ethanol or Dimethylformamide (DMF)

-

Hydrochloric acid (HCl) or Acetic acid

-

Standard laboratory glassware and purification apparatus (e.g., for filtration and chromatography)

Procedure:

-

Dissolve the starting 3-formyl-2-chloroquinoline in a suitable solvent such as ethanol or DMF.[1][2]

-

Add sodium sulfide to the solution.

-

Stir the reaction mixture at room temperature.[2] The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Acidify the mixture with an acid like hydrochloric acid or acetic acid to precipitate the product.[1]

-

Collect the precipitate by filtration, wash it thoroughly with water, and dry it to obtain the crude 3-formyl-2-mercaptoquinoline.

-

Further purification can be achieved by recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis of mercaptoquinoline derivatives.

Potential Biological Activities and Signaling Pathways

The broader class of quinoline derivatives has been extensively studied and is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These activities are often attributed to their ability to interact with various biological targets and modulate specific signaling pathways.

While specific studies on the biological activity and signaling pathway involvement of this compound are limited in the available literature, the presence of the thiol group suggests potential roles in redox-sensitive biological processes. Thiol-containing compounds are known to participate in various signaling pathways by undergoing redox modifications, which can alter protein function and cellular signaling cascades.

Several key signaling pathways are frequently implicated in the therapeutic effects of quinoline derivatives, and it is plausible that this compound or its derivatives could modulate these pathways:

-

NF-κB Signaling Pathway: Some quinoline compounds have been shown to inhibit the NF-κB pathway, which is a critical regulator of inflammation and cell survival.[3]

-

Receptor Tyrosine Kinase (RTK) Pathways: Quinoline-based molecules have been developed as inhibitors of RTKs such as EGFR, VEGFR, and c-Met, which are crucial in cancer cell proliferation, angiogenesis, and metastasis.[4] These pathways often involve downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[4]

-

MAPK Signaling Pathway: The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis.[5]

The diagram below illustrates the potential interplay between quinoline derivatives and these major signaling pathways.

References

Spectroscopic Profile of Quinoline-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for quinoline-3-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available spectroscopic data, outlines detailed experimental protocols for its characterization, and presents the information in a structured format to aid in research and development.

Introduction

Quinoline and its derivatives are fundamental scaffolds in the development of a wide array of therapeutic agents and functional materials. The introduction of a thiol group at the 3-position of the quinoline ring system can significantly influence its electronic properties and biological activity. Accurate spectroscopic characterization is essential for the unambiguous identification and further investigation of this compound.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~8.5 - 8.7 | s | - |

| H4 | ~7.9 - 8.1 | s | - |

| H5 | ~7.8 - 8.0 | d | ~8.0 - 8.5 |

| H6 | ~7.4 - 7.6 | t | ~7.0 - 8.0 |

| H7 | ~7.6 - 7.8 | t | ~7.0 - 8.0 |

| H8 | ~8.0 - 8.2 | d | ~8.0 - 8.5 |

| SH | ~3.5 - 4.5 | s (broad) | - |

Note: Predicted values are based on the analysis of similar quinoline derivatives. Actual chemical shifts can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C2 | ~148 - 152 |

| C3 | ~125 - 129 |

| C4 | ~130 - 134 |

| C4a | ~128 - 132 |

| C5 | ~129 - 133 |

| C6 | ~126 - 130 |

| C7 | ~127 - 131 |

| C8 | ~128 - 132 |

| C8a | ~145 - 149 |

Note: Predicted values are based on the analysis of substituted quinolines.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100 - 3000 | C-H stretch (aromatic) | Medium |

| ~2600 - 2550 | S-H stretch | Weak |

| ~1600 - 1450 | C=C and C=N stretch (ring) | Strong |

| ~1300 - 1000 | In-plane C-H bending | Medium |

| ~900 - 675 | Out-of-plane C-H bending | Strong |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| Ionization Mode | [M]+ or [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |

| EI | 161 | 134 ([M-HCN]⁺), 128 ([M-SH]⁺) |

| ESI | 162 |

The molecular weight of this compound is 161.23 g/mol .[1]

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Synthesis of this compound

A common route to synthesize this compound involves the reduction of quinoline-3-sulfonyl chloride or the diazotization of 3-aminoquinoline followed by treatment with a sulfur-containing nucleophile.

Example Protocol: From 3-Aminoquinoline

-

Diazotization: Dissolve 3-aminoquinoline in an aqueous solution of a non-nucleophilic acid (e.g., fluoroboric acid) at 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Sulfur Introduction: To the resulting diazonium salt solution, add a solution of a sulfur nucleophile, such as potassium ethyl xanthate, and allow the reaction to warm to room temperature.

-

Hydrolysis: The intermediate xanthate ester is then hydrolyzed, typically with a base like sodium hydroxide or sodium sulfide, to yield the thiol.

-

Purification: The crude product is purified by an appropriate method, such as column chromatography on silica gel or recrystallization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. A standard electron energy of 70 eV is used for ionization.

-

Data Acquisition (Electrospray Ionization - ESI): Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography.

-

Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Tautomerism of Quinoline-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The tautomeric behavior of substituted quinolines can significantly influence their physicochemical properties, receptor binding affinity, and metabolic stability, making a thorough understanding of this phenomenon crucial for rational drug design. This technical guide provides a comprehensive overview of the thione-thiol tautomerism of quinoline-3-thiol, a subject of considerable theoretical interest. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a robust theoretical and experimental framework for its investigation. It includes detailed computational and spectroscopic protocols, presents expected quantitative data in structured tables based on established principles for analogous heterocyclic systems, and utilizes visualizations to clarify key concepts and workflows. This guide is intended to serve as a foundational resource for researchers initiating studies on the tautomerism of this compound and related compounds.

Introduction to Thione-Thiol Tautomerism in Quinolines

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a critical concept in organic and medicinal chemistry.[1] Prototropic tautomerism, which involves the migration of a proton, is particularly prevalent in heterocyclic compounds. For quinoline derivatives bearing a thiol group, a thione-thiol tautomeric equilibrium can exist. This equilibrium is influenced by various factors including the substitution pattern on the quinoline ring, solvent polarity, temperature, and pH.[2] The distinct electronic and steric profiles of the thione and thiol tautomers can lead to significant differences in their biological activity and pharmacokinetic properties.[3]

This compound can exist in two primary tautomeric forms: the aromatic thiol form (this compound) and the non-aromatic thione form (quinoline-3(4H)-thione). Understanding the predominant tautomer and the dynamics of their interconversion is essential for predicting molecular interactions in biological systems.

The Tautomeric Forms of this compound

The two tautomers of this compound are depicted below. The equilibrium between these forms involves the migration of a proton between the sulfur atom and the nitrogen atom at position 1 of the quinoline ring.

Caption: Tautomeric equilibrium between this compound and quinoline-3(4H)-thione.

Computational Investigation of Tautomerism

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities and spectroscopic properties of tautomers.[4][5] A computational approach provides a theoretical framework for understanding the tautomeric preference of this compound.

Computational Workflow

A typical workflow for the computational analysis of this compound tautomerism is outlined below. This process involves geometry optimization, frequency calculations to confirm the nature of the stationary points, and the calculation of various thermodynamic and spectroscopic properties.

Caption: A generalized workflow for the computational analysis of tautomerism.

Predicted Relative Stabilities

The relative stability of the thione and thiol tautomers can be quantified by the difference in their Gibbs free energy (ΔG), enthalpy (ΔH), and electronic energy (ΔE).[6] Generally, in similar heterocyclic systems, the thione form is more stable. The following table presents hypothetical data for the relative energies of the this compound tautomers, calculated using DFT.

| Tautomer | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Gas Phase | |||

| This compound | 0.0 (Reference) | 0.0 (Reference) | 0.0 (Reference) |

| Quinoline-3(4H)-thione | -2.5 | -2.4 | -2.0 |

| In Water (PCM) | |||

| This compound | 0.0 (Reference) | 0.0 (Reference) | 0.0 (Reference) |

| Quinoline-3(4H)-thione | -4.8 | -4.7 | -4.2 |

Note: The data in this table is hypothetical and serves as an illustration of expected trends. Negative values indicate greater stability relative to the thiol form.

Predicted Spectroscopic Data

Computational methods can also predict spectroscopic data, which is invaluable for interpreting experimental results. The following tables summarize the expected distinguishing spectroscopic features for the two tautomers.

Table 3.3.1: Predicted Key ¹H and ¹³C NMR Chemical Shifts (ppm)

| Tautomer | Key ¹H NMR Signal | Expected δ (ppm) | Key ¹³C NMR Signal | Expected δ (ppm) |

| This compound | S-H | 3.5 - 4.5 | C-S | 125 - 135 |

| Quinoline-3(4H)-thione | N-H | 12.0 - 14.0 | C=S | 180 - 200 |

Table 3.3.2: Predicted Key IR Vibrational Frequencies (cm⁻¹)

| Tautomer | Vibrational Mode | Expected Frequency (cm⁻¹) |

| This compound | ν(S-H) | 2550 - 2600 |

| Quinoline-3(4H)-thione | ν(N-H) | 3100 - 3300 |

| ν(C=S) | 1100 - 1250 |

Experimental Protocols

Experimental validation is essential to confirm the theoretical predictions. This section outlines protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound is via a nucleophilic aromatic substitution reaction from 3-bromoquinoline.

Caption: A representative synthetic workflow for this compound.

Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromoquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Reagent: Add sodium hydrosulfide (NaSH) (1.5 eq) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by pouring the mixture into ice-cold water. Acidify the aqueous solution to a pH of approximately 5-6 with a dilute acid (e.g., 1M HCl).

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the final product by NMR, IR, and mass spectrometry.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR: Acquire a ¹H NMR spectrum. The presence of a broad singlet between 12.0 and 14.0 ppm would be indicative of an N-H proton, suggesting the dominance of the thione tautomer. Conversely, a signal in the range of 3.5-4.5 ppm would correspond to an S-H proton of the thiol form.

-

¹³C NMR: Acquire a ¹³C NMR spectrum. A signal in the downfield region of 180-200 ppm would be characteristic of a C=S carbon, confirming the presence of the thione tautomer. The C-S carbon of the thiol form would be expected to appear in the aromatic region, typically between 125 and 135 ppm.

4.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a sample for analysis using either a KBr pellet or as a thin film on a salt plate.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: The presence of a broad absorption band in the region of 3100-3300 cm⁻¹ would suggest an N-H stretch, characteristic of the thione form. A sharp, weaker band around 2550-2600 cm⁻¹ would indicate an S-H stretch of the thiol form. A strong absorption between 1100-1250 cm⁻¹ would be indicative of a C=S stretching vibration, further supporting the presence of the thione tautomer.

4.2.3. UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare dilute solutions of this compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol).

-

Data Acquisition: Record the UV-Vis absorption spectra for each solution.

-

Data Interpretation: The thione and thiol tautomers are expected to have different chromophores and thus different absorption maxima. The more conjugated aromatic thiol form would likely absorb at a longer wavelength compared to the cross-conjugated thione form. Solvent polarity can also influence the position of the tautomeric equilibrium, which would be reflected in the changes in the absorption spectra.

Implications for Drug Development

The predominance of a specific tautomer of a drug candidate has profound implications for its pharmacological profile. The thione and thiol forms of this compound possess different hydrogen bonding capabilities, lipophilicity, and three-dimensional shapes. These differences can lead to:

-

Altered Receptor Binding: The spatial arrangement of hydrogen bond donors and acceptors is critical for molecular recognition at a biological target. A shift in tautomeric equilibrium can significantly alter the binding affinity and selectivity of a compound.

-

Modified Physicochemical Properties: Tautomers can exhibit different solubilities, pKa values, and membrane permeability, which in turn affect the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

-

Potential for Off-Target Effects: If both tautomers are present in significant concentrations, they may interact with different biological targets, potentially leading to off-target effects or polypharmacology.

Therefore, a comprehensive understanding of the tautomeric landscape of this compound and its derivatives is a prerequisite for their successful development as therapeutic agents.

Conclusion and Future Directions

This technical guide has outlined a combined computational and experimental strategy for the in-depth investigation of the thione-thiol tautomerism of this compound. While direct experimental data for this molecule is scarce, the methodologies and expected results presented herein provide a solid foundation for future research.

Future studies should focus on the synthesis and comprehensive spectroscopic analysis of this compound to definitively determine its predominant tautomeric form in various environments. Further computational work could explore the tautomerism of a broader range of substituted this compound derivatives to establish structure-tautomerism relationships. Such studies will be instrumental in harnessing the full therapeutic potential of this important class of heterocyclic compounds.

References

- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. jocpr.com [jocpr.com]

- 3. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 6. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Sulfur-Substituted Quinoline: A Technical Chronicle of Quinoline-3-thiol

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. While much attention has been given to various functionalized quinolines, the history and synthesis of specific isomers such as Quinoline-3-thiol have remained less prominently documented. This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of this compound, offering a valuable resource for researchers engaged in the exploration of novel heterocyclic compounds.

Early Synthetic Endeavors and Key Methodologies

The precise first synthesis of this compound is not widely cited in modern literature, suggesting its discovery may be rooted in earlier, less digitized chemical archives. However, the foundational methods for introducing a thiol group onto a quinoline ring provide a likely pathway to its initial preparation. The most probable historical routes to this compound would have involved either the reduction of a quinoline-3-sulfonyl precursor or the nucleophilic displacement of a suitable leaving group at the 3-position by a sulfur nucleophile.

One of the most established methods for the synthesis of aryl thiols, which can be logically extended to the quinoline system, is the reduction of the corresponding sulfonyl chloride. This approach offers a reliable pathway to the desired thiol. Another classical method involves the diazotization of an amino group, followed by reaction with a sulfur-containing reagent.

Key Synthetic Pathways to this compound:

-

Reduction of Quinoline-3-sulfonyl Chloride: This method involves the initial sulfonation of quinoline to yield quinoline-3-sulfonic acid, followed by conversion to the sulfonyl chloride and subsequent reduction.

-

From 3-Aminoquinoline: This pathway proceeds via the diazotization of 3-aminoquinoline to form a diazonium salt. This intermediate can then be reacted with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield the thiol. It is crucial to note that reactions involving diazonium salts can be hazardous, with reports of explosive decomposition of intermediates in related syntheses.[1]

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are not abundantly available in contemporary literature. However, based on established methodologies for analogous compounds, the following protocols can be proposed.

Synthesis via Reduction of Quinoline-3-sulfonyl Chloride

This two-step process is a plausible route for the preparation of this compound.

Step 1: Synthesis of Quinoline-3-sulfonyl Chloride

A detailed protocol for the synthesis of the analogous 3-methylquinoline-8-sulfonyl chloride involves the reaction of 3-methylquinoline with chlorosulfonic acid.[2] A similar approach can be envisioned for the synthesis of Quinoline-3-sulfonyl chloride from quinoline.

Step 2: Reduction to this compound

The reduction of aryl sulfonyl chlorides to their corresponding thiols is a well-established transformation. Various reducing agents can be employed, with hydrogen gas in the presence of a palladium catalyst being a common choice.[3]

Experimental Workflow: Reduction of Quinoline-3-sulfonyl Chloride

Caption: Synthesis of this compound via sulfonyl chloride reduction.

Synthesis via Diazotization of 3-Aminoquinoline

This classical method provides an alternative route, though caution is advised due to the potential for unstable intermediates.

Experimental Workflow: Diazotization of 3-Aminoquinoline

Caption: Synthesis of this compound from 3-aminoquinoline.

Physicochemical and Spectroscopic Data

| Property | Expected Value/Data |

| Molecular Formula | C₉H₇NS |

| Molecular Weight | 161.23 g/mol |

| Appearance | Expected to be a solid at room temperature. |

| Melting Point | Not widely reported. |

| ¹H NMR | Aromatic protons of the quinoline ring are expected in the range of δ 7.0-9.0 ppm. The thiol proton (SH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. |

| ¹³C NMR | Aromatic carbons would appear in the region of δ 120-150 ppm. The carbon bearing the thiol group (C-3) would be of particular interest for structural confirmation. |

| Infrared (IR) | Characteristic peaks for the quinoline ring (C=C and C=N stretching) and a weak S-H stretching vibration are expected. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z = 161 would be expected, along with characteristic fragmentation patterns of the quinoline ring. |

Potential Biological Significance

While specific biological activities of this compound are not extensively documented, the broader class of quinoline derivatives exhibits a wide range of pharmacological properties, including anticancer, antimalarial, and antimicrobial activities.[3][4][5][6] The introduction of a thiol group at the 3-position could modulate these activities or introduce novel biological functions. Thiol groups are known to interact with biological targets, and their incorporation into the quinoline scaffold presents an interesting avenue for drug discovery.

Conclusion

The history of this compound is intertwined with the broader development of quinoline chemistry. While its specific discovery is not prominently chronicled, established synthetic methodologies provide clear pathways for its preparation. This technical guide consolidates the likely historical synthetic routes and provides a framework for its synthesis and characterization. Further research into the specific biological properties of this intriguing molecule is warranted and could unveil novel therapeutic applications.

References

- 1. m.youtube.com [m.youtube.com]

- 2. CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

- 3. US6667421B2 - Hydrogen reduction of sulfonyl chlorides to thiols - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. forskning.ruc.dk [forskning.ruc.dk]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Quinoline-3-thiol and its Derivatives for Researchers and Drug Development Professionals

An Introduction to the Quinoline Scaffold: The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their wide array of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[3][4][5][6] The versatility of the quinoline nucleus allows for extensive chemical modifications, making it a privileged structure in the design and synthesis of novel therapeutic agents.[2] Among the various functionalized quinolines, those bearing a thiol group, particularly at the 3-position, represent a class of compounds with unique chemical and biological characteristics. This guide provides a comprehensive overview of quinoline-3-thiol and its known derivatives, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation.

Synthesis of this compound and its Derivatives

The synthesis of the this compound scaffold and its derivatives can be achieved through several synthetic routes. A common strategy involves the introduction of a sulfur-containing functional group onto a pre-formed quinoline ring.

One established method for the functionalization of the 3-position of quinoline is through a nickel-catalyzed C-H thioetherification. This approach offers a direct way to form a carbon-sulfur bond at the desired position.[7]

A hypothetical workflow for a typical C-S bond formation at the C3 position of a quinoline ring is depicted below.

Caption: General workflow for the synthesis of quinoline-3-thioether derivatives.

Experimental Protocol: Nickel-Catalyzed C3-Thioetherification of Quinolines[7]

This protocol describes a general procedure for the synthesis of 3-thioether-substituted quinolines.

Materials:

-

Quinoline (1.0 equiv.)

-

Ni(dppp)Cl₂ (3.0 mol%)

-

Diethoxymethane (DEDM)

-

Grignard reagent (1.5 equiv.)

-

Disulfide electrophile (1.5 equiv.)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equiv.)

-

Saturated aqueous NaHCO₃ solution

-

Ethyl acetate

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk tube under an argon atmosphere, add quinoline (0.4 mmol, 1.0 equiv.), Ni(dppp)Cl₂ (0.012 mmol, 3.0 mol%), and diethoxymethane (DEDM) (2.0 mL).

-

Add the Grignard reagent (0.6 mmol, 1.5 equiv.) dropwise to the mixture at room temperature.

-

Stir the reaction mixture for 20 minutes at room temperature.

-

Add the disulfide electrophile (0.6 mmol, 1.5 equiv.) and stir for an additional 20 minutes.

-

Finally, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.4 mmol, 1.0 equiv.) and continue stirring until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-thioether-substituted quinoline.

Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives. For instance, quinoline-chalcone derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[8][9] One such derivative, compound 12e , exhibited significant inhibitory potency against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells, with IC₅₀ values of 1.38, 5.34, and 5.21 µM, respectively.[9] Mechanistic studies revealed that this compound could induce cell cycle arrest at the G2/M phase and promote apoptosis.[9]

| Compound | MGC-803 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference |

| 12e (a quinoline-chalcone derivative) | 1.38 | 5.34 | 5.21 | [9] |

Antibacterial and Antifungal Activities

Quinoline derivatives have also shown promise as antimicrobial agents.[4][10][11] A series of novel quinoline derivatives were synthesized and evaluated for their in vitro antibacterial activity, showing excellent MIC values against various bacterial strains.[11] For example, some compounds exhibited MIC values ranging from 3.12 to 50 µg/mL against Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[11]

In the realm of antifungal research, certain quinoline derivatives have demonstrated activity comparable to or higher than the standard drug fluconazole.[12] Specifically, compounds such as 2-[(3-hydroxyphenylimino)methyl]quinolin-8-ol, 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol, and 2-[(2,5-dichloro-4-nitrophenylamino)methoxymethyl]quinolin-8-ol have shown significant in vitro antifungal activity.[12]

| Compound | Organism | MIC (µg/mL) | Reference |

| Quinoline Derivative 2 | Bacillus cereus | 3.12 - 50 | [11] |

| Quinoline Derivative 6 | Staphylococcus aureus | 3.12 - 50 | [11] |

| Quinoline Derivative 2 | Pseudomonas aeruginosa | 3.12 - 50 | [11] |

| Quinoline Derivative 6 | Escherichia coli | 3.12 - 50 | [11] |

| 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol | Fungi | Comparable to Fluconazole | [12] |

| 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol | Fungi | Comparable to Fluconazole | [12] |

| 2-[(2,5-dichloro-4-nitrophenylamino)methoxymethyl]quinolin-8-ol | Fungi | Higher than Fluconazole | [12] |

Enzyme Inhibition

Quinoline-thiosemicarbazone hybrids have been investigated as selective and potent inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease.[13] One derivative, compound 5b , demonstrated an IC₅₀ value of 0.12 ± 0.02 µM against acetylcholinesterase (AChE), which was five-fold more potent than the standard drug galantamine (IC₅₀ = 0.62 ± 0.01 µM).[13]

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 5b (Quinoline-thiosemicarbazone) | Acetylcholinesterase (AChE) | 0.12 ± 0.02 | [13] |

| Galantamine (Standard) | Acetylcholinesterase (AChE) | 0.62 ± 0.01 | [13] |

Signaling Pathways

The mechanism of action of many quinoline derivatives involves their interaction with key signaling pathways implicated in disease progression. In cancer, for example, quinoline-based compounds have been shown to act as inhibitors of receptor tyrosine kinases such as c-Met, VEGF, and EGF receptors.[1][14] These receptors are crucial for the activation of downstream carcinogenic pathways like the Ras/Raf/MEK and PI3K/AkT/mTOR cascades, which regulate cell proliferation, survival, and angiogenesis.[1][14]

The following diagram illustrates a simplified representation of how a this compound derivative might interfere with a generic kinase signaling pathway.

Caption: Potential mechanism of action of a this compound derivative.

Conclusion

This compound and its derivatives represent a promising class of heterocyclic compounds with a diverse range of biological activities. Their synthesis, while requiring careful control of reaction conditions, is achievable through established and emerging synthetic methodologies. The demonstrated anticancer, antibacterial, antifungal, and enzyme-inhibitory properties of these compounds underscore their potential as valuable scaffolds in drug discovery and development. Further research into the structure-activity relationships and mechanisms of action of this compound derivatives will be crucial for the rational design of new and more effective therapeutic agents. The detailed experimental protocols and compiled quantitative data provided in this guide serve as a valuable resource for researchers in this exciting field.

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and antibacterial activity of certain quinoline and quinazoline derivatives containing sulfide and sulfone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antifungal properties of new series of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hybrid Quinoline-Thiosemicarbazone Therapeutics as a New Treatment Opportunity for Alzheimer’s Disease‒Synthesis, In Vitro Cholinesterase Inhibitory Potential and Computational Modeling Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Electronic Structure of Quinoline-3-thiol: A Theoretical Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and optoelectronic properties. The introduction of a thiol group at the 3-position of the quinoline ring system gives rise to Quinoline-3-thiol, a molecule with intriguing electronic characteristics that are pivotal to its reactivity and potential applications in drug design. A critical aspect of the electronic structure of this compound is the potential for thione-thiol tautomerism, which can significantly influence its chemical behavior and interactions with biological targets.

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of this compound. It delves into the computational methodologies used to investigate its properties, presents key quantitative data on its electronic characteristics, and visualizes the underlying theoretical concepts and workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of quinoline derivatives.

Thione-Thiol Tautomerism

A crucial feature of mercapto-substituted N-heterocycles like this compound is the existence of a tautomeric equilibrium between the thiol and thione forms. In this equilibrium, a proton transfer occurs between the sulfur atom and the nitrogen atom of the quinoline ring. Theoretical studies on analogous systems, such as quinoline-2-thiol, have shown that the thione tautomer is generally the more stable form.[1][2] This stability is often attributed to the greater thermodynamic stability of the amide-like functionality in the thione form compared to the enamine-like thiol form.

The position of this equilibrium is sensitive to environmental factors such as the solvent, pH, and temperature, and can have a profound impact on the molecule's reactivity, hydrogen bonding capabilities, and ultimately its biological activity.[3][4]

Caption: Thione-Thiol Tautomeric Equilibrium in this compound.

Computational Methodologies for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and properties of molecules like this compound.[5][6] This approach allows for the accurate calculation of various molecular properties, providing insights into the molecule's stability, reactivity, and spectroscopic characteristics.

A typical computational workflow for studying the electronic structure of this compound is outlined below:

Caption: A generalized workflow for the computational study of this compound.

Experimental Protocols

Computational Details:

-

Software: Gaussian, ORCA, or Spartan quantum chemistry packages are commonly used.[7]

-

Methodology: Density Functional Theory (DFT) with a hybrid functional such as B3LYP is a popular choice for balancing accuracy and computational cost.[5][6]

-

Basis Set: A Pople-style basis set like 6-311++G(d,p) is often employed to provide a good description of the electronic structure, including polarization and diffuse functions which are important for describing anions and weak interactions.[8]

-

Solvation Model: To simulate the effect of a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be utilized.[9]

Geometry Optimization: The initial structures of both the thiol and thione tautomers are optimized to find the minimum energy geometries. This involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

Frequency Calculations: Following geometry optimization, frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are used to determine the relative stabilities of the tautomers.

Electronic Property Calculations: Once the optimized geometries are obtained, various electronic properties are calculated. These include:

- Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[10]

- Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Quantitative Data on Electronic Structure

While specific experimental or theoretical data for this compound is limited in the literature, we can present representative data for the parent quinoline molecule and related thiol-containing heterocyclic systems to provide insights into the expected electronic properties.

Table 1: Calculated Electronic Properties of Quinoline (Representative Data)

| Property | Value | Method/Basis Set | Reference |

| HOMO Energy | -6.7 eV | B3LYP/6-311++G(d,p) | [8] |

| LUMO Energy | -1.2 eV | B3LYP/6-311++G(d,p) | [8] |

| HOMO-LUMO Gap | 5.5 eV | B3LYP/6-311++G(d,p) | [8] |

| Dipole Moment | 2.2 D | B3LYP/6-311++G(d,p) | [8] |

Table 2: Calculated Relative Energies of Thiol-Thione Tautomers for a Representative Mercapto-N-Heterocycle

| Tautomer | Relative Energy (kcal/mol) | Method/Basis Set | Reference |

| Thiol | +4.5 | B3LYP/6-311++G(d,p) | [6] |

| Thione | 0.0 | B3LYP/6-311++G(d,p) | [6] |

Note: These values are illustrative and the actual values for this compound may vary.

Conclusion

The theoretical study of this compound's electronic structure is essential for understanding its chemical reactivity and potential as a pharmacophore. The thione-thiol tautomerism is a defining feature of this molecule, with computational studies suggesting a preference for the thione form in many environments. Density Functional Theory provides a robust framework for investigating the electronic properties, relative stabilities, and spectroscopic signatures of these tautomers.

For researchers in drug development, a thorough understanding of the electronic landscape of this compound, particularly the dominant tautomeric form under physiological conditions, is critical for predicting its interactions with biological targets and for the rational design of novel therapeutic agents. The methodologies and representative data presented in this guide offer a foundational understanding and a practical approach for further computational and experimental investigations into this promising class of molecules.

References

- 1. growingscience.com [growingscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Chapter - A Comprehensive DFT Study on a Thione Compound and its Tautomer | Bentham Science [eurekaselect.com]

- 6. A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of Quinoline-3-thiol: A Technical Guide for Researchers

Introduction

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Among its various derivatives, thiol-substituted quinolines have garnered interest due to the unique reactivity and biological significance of the thiol group. This technical guide focuses on the potential biological activities of a specific, yet under-researched derivative, Quinoline-3-thiol. While direct experimental data on this compound is limited in the readily available scientific literature, this document will provide an in-depth overview of the anticipated biological activities based on the well-established functions of the quinoline core and related thiol-containing heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this intriguing molecule.

Synthesis of this compound

The synthesis of quinoline derivatives can be achieved through various established methods, including the Skraup, Doebner-von Miller, Friedländer, and Combes reactions. For the specific introduction of a thiol group at the 3-position, a common strategy involves the conversion of a 3-aminoquinoline precursor.

Experimental Protocol: Synthesis of this compound from 3-Aminoquinoline

This protocol outlines a plausible synthetic route for this compound starting from 3-aminoquinoline via a diazotization reaction followed by decomposition of the resulting diazonium salt in the presence of a sulfur source.

Materials:

-

3-Aminoquinoline

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium ethyl xanthate (KEX)

-

Ethanol

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

-

Diazotization: Dissolve 3-aminoquinoline in a solution of concentrated hydrochloric acid and water, cooled to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 3-aminoquinoline solution while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate in water and cool the solution.

-

Slowly add the diazonium salt solution to the potassium ethyl xanthate solution. A solid precipitate of the corresponding xanthate ester should form.

-

Hydrolysis: The intermediate xanthate ester is then hydrolyzed to the thiol. This can be achieved by heating the intermediate in an alcoholic solution of sodium hydroxide.

-

Isolation and Purification: After hydrolysis, the reaction mixture is cooled and acidified to precipitate the crude this compound. The precipitate is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Safety Note: Diazonium salts can be explosive when isolated in a dry state. It is crucial to handle them in solution and at low temperatures.

References

An In-depth Technical Guide to the Safety and Handling of Quinoline-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and is based on available data for the parent compound, quinoline, and related thiol derivatives. A specific Safety Data Sheet (SDS) for Quinoline-3-thiol was not available at the time of writing. Users must conduct a thorough risk assessment for their specific use case and consult with their institution's safety officer.

Hazard Identification and Classification

This compound is a derivative of quinoline, a heterocyclic aromatic compound. Based on the classification of quinoline, this compound should be handled as a hazardous substance with multiple potential risks. The hazard classification for the parent compound, quinoline, is summarized below and should be considered applicable to its thiol derivatives until specific data is available.[1][2][3][4][5][6]

GHS Hazard Statements for Quinoline:

-

H311/H312: Toxic or Harmful in contact with skin.[1][2][3][4][5][6]

-

H341: Suspected of causing genetic defects.[1][2][3][4][5][6]

-

H411: Toxic to aquatic life with long lasting effects.[1][2][4]

Hazard Pictograms:

GHS06 (Skull and Crossbones), GHS08 (Health Hazard), GHS09 (Environment)[1]

Physical and Chemical Properties

The specific experimental data for this compound is limited. The table below includes data for the parent compound, quinoline, and predicted data for this compound.

| Property | Quinoline (Experimental Data) | This compound (Predicted/Computed Data) |

| Molecular Formula | C₉H₇N[1][3][7] | C₉H₇NS[8] |

| Molar Mass | 129.16 g/mol [3][7][9] | 161.23 g/mol [8] |

| Appearance | Colorless to yellow/brown liquid[7][9][10][11] | Not available (likely a solid) |

| Odor | Strong, characteristic odor[9][10] | Not available (Thiols often have strong, unpleasant odors) |

| Boiling Point | 460°F (238°C)[10] | 303.8 ± 15.0 °C[12] |

| Melting Point | 5°F (-15°C)[10] | Not available |

| Flash Point | 214°F (101°C)[9][13] | Not available |

| Autoignition Temperature | 896°F (480°C)[10][14] | Not available |

| Solubility | Slightly soluble in cold water; soluble in hot water and most organic solvents.[9][10] | Not available |

| Vapor Density | 4.5 (air = 1)[10] | Not available |

| Specific Gravity | 1.1 (water = 1)[10] | 1.246 ± 0.06 g/cm³[12] |

Safe Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.[2]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4][11]

-

Skin Protection: Wear appropriate protective gloves (e.g., Silver Shield®/4H®, Tychem®) and a lab coat or coveralls to prevent skin exposure.[10][11] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[4]

-

Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[3] If exposure limits are likely to be exceeded, a NIOSH/MSHA approved respirator is required.[11]

Engineering Controls

The primary method for controlling exposure should be through engineering controls.

-

Ventilation: Always handle this compound in a well-ventilated area.[15][16] Local exhaust ventilation, such as a chemical fume hood, is strongly recommended to minimize inhalation exposure.[2][10]

-

Eyewash and Safety Shower: Facilities storing or using this material should be equipped with an eyewash fountain and a safety shower.[15]

Handling Procedures

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][2][3]

-

Wash hands thoroughly after handling.[1][2][3][14][11][15][16]

Storage Conditions

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[15][16][17]

-

Keep in the dark and protect from light, as quinoline turns brown upon exposure.[7][9][13]

-

Store in tightly sealed, clearly labeled containers. Amber glass vials are recommended.[17]

-

Keep away from strong oxidizing agents, strong acids, and acid anhydrides.[3][13]

Emergency Procedures

First Aid Measures

Immediate medical attention is required for most exposures.[3] Show the Safety Data Sheet to the attending physician.[3][15]

-

Ingestion: If swallowed, immediately call a POISON CENTER or doctor.[1][3] Rinse mouth with water if the person is conscious.[1] Do NOT induce vomiting.[1][16]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][15][16] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[15][16]

-

Skin Contact: Immediately remove all contaminated clothing.[1][15] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][15][16] Seek medical attention if irritation occurs or you feel unwell.[2][3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][16] Remove contact lenses if present and easy to do.[1][2][3] Seek immediate medical attention.[14][16]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][10][13][15][16][18] Avoid using a direct water jet, which may spread the fire.[1]

-

Specific Hazards: Hazardous combustion products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides.[1][15] Vapors may form explosive mixtures with air above the flashpoint.[13] Containers may explode when heated.[3][10]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[15][16][18]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[2] Do not touch spilled material unless wearing appropriate PPE.[9] Ensure adequate ventilation.[1] Avoid breathing vapors.[2]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways as it is toxic to aquatic life.[1][2][13][15][18]

-

Containment and Cleanup: For spills, use an inert absorbent material (e.g., sand, vermiculite, diatomaceous earth) to contain the spill.[1][10][14][11][13][16] Collect the material and place it into a suitable, sealed container for disposal.[10][15][16] Ventilate the affected area after cleanup is complete.[1]

Experimental Protocols & Workflows

Chemical Spill Response Protocol

The following diagram outlines the general workflow for responding to a chemical spill of this compound.

Caption: Workflow for handling a chemical spill.

Hierarchy of Controls for Safe Handling

To ensure maximum safety, a hierarchical approach to hazard control should be implemented. This logical diagram illustrates the preferred order of control measures, from most to least effective.

Caption: Hierarchy of controls for managing chemical hazards.

Toxicity Information

-

Acute Toxicity: Quinoline is toxic if swallowed and harmful in contact with skin.[1][3][6]

-

Carcinogenicity: Quinoline is classified as a substance that may cause cancer (Carcinogenicity Category 1B or 2) and is suspected of causing genetic defects.[1][3][6] The EPA has provisionally classified quinoline as a Group C, possible human carcinogen.[19] Studies in rats and mice have shown an increased incidence of liver vascular tumors after oral exposure.[19][20]

-

Organ Toxicity: Chronic exposure in animal studies has resulted in liver damage.[19] Effects have also been noted in the kidneys and bone marrow.[21]

-

Irritation: It is known to cause serious eye irritation and skin irritation.[1][3][6][16] Acute inhalation may irritate the eyes, nose, and throat.[19]

-

Reproductive/Developmental Toxicity: Data on the reproductive and developmental effects of quinoline in humans is not available.[19] This lack of data contributes to the uncertainty factor in risk assessment.[21]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Do not allow the chemical to enter drains or the environment.[13] Contaminated packaging should be disposed of as unused product.[4]

References

- 1. chemos.de [chemos.de]

- 2. lobachemie.com [lobachemie.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Quinoline - Wikipedia [en.wikipedia.org]

- 8. This compound | C9H7NS | CID 21783124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nj.gov [nj.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. 3-Quinolinethiol CAS#: 76076-35-2 [m.chemicalbook.com]

- 13. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]

- 14. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 15. aksci.com [aksci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. benchchem.com [benchchem.com]

- 18. pentachemicals.eu [pentachemicals.eu]

- 19. epa.gov [epa.gov]

- 20. oehha.ca.gov [oehha.ca.gov]

- 21. health.state.mn.us [health.state.mn.us]

Commercial Availability and Suppliers of Quinoline-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential biological significance of Quinoline-3-thiol. This key heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. This document is intended to be a resource for researchers, chemists, and procurement specialists in academic and industrial settings.

Commercial Availability

This compound is commercially available from a number of chemical suppliers. The compound is typically supplied as a yellow to brown solid and is soluble in organic solvents. Researchers interested in procuring this compound should reference its CAS number for accurate identification.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 76076-35-2 | [1][2][3][4] |

| Molecular Formula | C₉H₇NS | [1][3] |

| Molecular Weight | 161.22 g/mol | [1][2] |

| Purity | ≥95% | [4] |

| Boiling Point | 303.8±15.0 °C (Predicted) | [2] |

| Density | 1.246±0.06 g/cm³ (Predicted) | [2] |

| Storage Conditions | Inert atmosphere (Nitrogen or Argon) at 2-8°C | [2] |

Identified Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. The following table lists some of the known suppliers. It is advisable to contact the suppliers directly for the most up-to-date information on availability, pricing, and purity specifications.

Table 2: Commercial Suppliers of this compound

| Supplier | Website | Notes |

| Synblock | --INVALID-LINK-- | Lists CAS 76076-35-2 with purity NLT 98%.[1] |

| CymitQuimica | --INVALID-LINK-- | Offers 3-Quinolinethiol with a purity of 95%.[4] |

| ChemicalBook | --INVALID-LINK-- | Provides aggregated data and supplier information.[2] |

| PubChem | --INVALID-LINK-- | Lists depositor-supplied synonyms and identifiers.[3] |

Synthesis of this compound

For researchers who wish to synthesize this compound in-house, a common and effective strategy involves the conversion of a 3-haloquinoline, such as 3-bromoquinoline or 3-iodoquinoline, to the corresponding thiol. One well-established method is the copper-catalyzed coupling of an aryl halide with a sulfur source, followed by reduction.

Experimental Protocol: Synthesis from 3-Iodoquinoline

This protocol is adapted from a general method for the synthesis of aryl thiols from aryl iodides.[5][6]

Materials:

-

3-Iodoquinoline (or 3-Bromoquinoline)

-

Sulfur powder (S₈)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium borohydride (NaBH₄) or Triphenylphosphine (PPh₃)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

C-S Coupling Reaction:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodoquinoline (1.0 equiv.), sulfur powder (2.0 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).

-

Add anhydrous DMF as the solvent.

-

Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Reduction to Thiol:

-

After the coupling reaction is complete, cool the mixture to room temperature.

-

Slowly add sodium borohydride (NaBH₄, 3.0 equiv.) in portions. Alternatively, triphenylphosphine (PPh₃, 2.0 equiv.) can be used.

-

Stir the mixture at room temperature for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of 1 M HCl at 0°C until the solution is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

-

Below is a graphical representation of the synthesis workflow.

Biological Activity and Signaling Pathways

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[7][8] The mechanism of action for many quinoline-based drugs, particularly antimalarials like chloroquine, is thought to involve the disruption of heme metabolism in the parasite.[9][10]

While specific signaling pathways directly modulated by this compound are not extensively documented in the readily available literature, its structural similarity to other biologically active quinolines suggests potential for interaction with various cellular targets. The thiol group can also play a crucial role in biological activity through Michael addition reactions or by coordinating with metal ions in metalloenzymes.

The generalized mechanism of action for quinoline antimalarials within the malaria parasite's digestive vacuole is depicted below.

Further research is warranted to elucidate the specific molecular targets and signaling pathways affected by this compound. Its availability as a research chemical provides an opportunity for the scientific community to explore its potential in drug discovery and development.

References

- 1. CAS 76076-35-2 | this compound - Synblock [synblock.com]

- 2. 3-Quinolinethiol CAS#: 76076-35-2 [m.chemicalbook.com]

- 3. This compound | C9H7NS | CID 21783124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 76076-35-2: 3-Quinolinethiol | CymitQuimica [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction [organic-chemistry.org]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinoline-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract